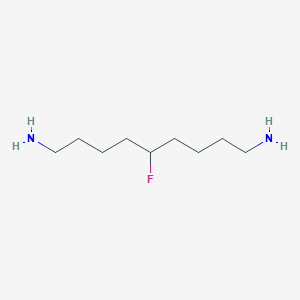

5-Fluorononane-1,9-diamine

Description

Significance of Fluorinated Diamines in Contemporary Organic and Materials Research

Fluorinated diamines are a critical class of monomers and chemical intermediates. Their significance stems from the profound effects that fluorine atoms impart upon the molecules they are part of, and subsequently, on the polymers and materials derived from them. The introduction of fluorine, the most electronegative element, into a diamine backbone can lead to several beneficial modifications of material properties. masterorganicchemistry.com

Polymers containing fluorine, such as certain polyimides and polyurethanes, often exhibit lower dielectric constants and reduced water absorption, which are crucial properties for microelectronics and high-frequency communication technologies. rsc.orgchemicalbook.comgoogle.com The presence of bulky fluorine-containing groups, like trifluoromethyl (-CF3), can disrupt the efficient packing of polymer chains, which increases the fractional free volume. rsc.orghmdb.ca This structural change can lead to enhanced solubility in organic solvents, improved optical transparency, and higher gas permeability. hmdb.cairjmets.com

Furthermore, the high bond energy of the carbon-fluorine (C-F) bond (approximately 485 kJ/mol) contributes to increased thermal and oxidative stability in the resulting materials. smolecule.com This makes fluorinated polymers suitable for applications requiring high-temperature resistance. rsc.org In fields like polymer chemistry, fluorinated diamines are used as monomers to create high-performance polyamides and polyimides, and as curing agents for epoxy resins, yielding materials with high thermal stability, moisture resistance, and specific optical and electrical properties. rsc.org The ability to fine-tune these characteristics by strategically placing fluorine atoms within the diamine structure is a powerful tool for materials design. chemsrc.com

Research Imperatives for 5-Fluorononane-1,9-diamine within Advanced Chemical Disciplines

The specific structure of this compound—a nine-carbon aliphatic chain with amino groups at each end and a single fluorine atom at the central C5 position—drives its research appeal. Unlike aromatic diamines, its long, flexible hydrocarbon chain imparts unique conformational possibilities. smolecule.com Unlike perfluorinated compounds, the single fluorine atom provides targeted electronic modulation without significantly increasing the molecular weight or steric bulk. smolecule.com

Current research is exploring its potential in several key areas:

Polymer Crosslinking: The diamine is being investigated as a crosslinking agent for epoxy resins. The goal is to leverage the fluorine content to lower the dielectric constant of the resulting polymer network while maintaining or enhancing mechanical strength. smolecule.com

Metal-Organic Frameworks (MOFs): The two terminal amine groups can coordinate with metal ions (like Cu²⁺ or Fe³⁺) to form porous, crystalline structures. The fluorine atom, pointing into the pores of the MOF, creates a fluorinated cavity that can be exploited for selective gas storage and separation. smolecule.com

Bioconjugation: The primary amine functionalities allow for covalent bonding to biomolecules, such as those containing carboxylic acid groups. In this context, the fluorine atom can serve as a non-invasive ¹⁹F NMR (Nuclear Magnetic Resonance) probe, allowing researchers to track the molecule's location and environment in biological systems. smolecule.com

The development of this compound is part of a broader effort to expand the library of available fluorinated aliphatic building blocks. smolecule.com Key challenges that drive ongoing research include the optimization of synthetic routes to achieve high enantiomeric purity and the scaling of production in an economical fashion. smolecule.com

Compound Data

Table 1: General Information for this compound

| Property | Value |

|---|---|

| CAS Number | 2247105-71-9 |

| IUPAC Name | This compound |

| Molecular Formula | C₉H₂₁FN₂ |

| Molecular Weight | 176.279 g/mol |

| SMILES | C(CCN)CC(CCCCN)F |

| InChI Key | NWQNHOGYBBCILB-UHFFFAOYSA-N |

Structure

3D Structure

Properties

IUPAC Name |

5-fluorononane-1,9-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H21FN2/c10-9(5-1-3-7-11)6-2-4-8-12/h9H,1-8,11-12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWQNHOGYBBCILB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN)CC(CCCCN)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Spectroscopic and Advanced Structural Characterization in Research Context

Advanced Spectroscopic Techniques for Elucidating Molecular Architecture of 5-Fluorononane-1,9-diamine

A comprehensive spectroscopic analysis is fundamental to the characterization of this compound. Techniques such as Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared (FTIR), Raman Spectroscopy, and High-Resolution Mass Spectrometry (HRMS) would provide a complete picture of the molecule's connectivity and chemical environment.

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, ¹⁹F, and ¹⁵N NMR experiments would be employed to probe the local chemical environments of the different nuclei.

¹⁹F NMR Spectroscopy: The ¹⁹F nucleus is highly sensitive in NMR spectroscopy, making it an excellent probe for its local environment. nih.govalfa-chemistry.comrsc.org In a monofluorinated long-chain alkane like this compound, the ¹⁹F NMR spectrum would be expected to show a single resonance. The chemical shift of this fluorine atom would be highly dependent on the solvent but is anticipated to be in the range of -215 to -225 ppm relative to a CFCl₃ standard. alfa-chemistry.comnih.govucsb.edu This resonance would exhibit coupling to the adjacent protons, resulting in a complex multiplet.

¹H and ¹³C NMR Spectroscopy: The ¹H NMR spectrum would display a series of multiplets corresponding to the protons along the nonane (B91170) chain. The protons on the carbon bearing the fluorine (C5) would be expected to show a large coupling constant with the ¹⁹F nucleus. The protons on the carbons adjacent to the amine groups (C1 and C9) would also have distinct chemical shifts. The ¹³C NMR spectrum, typically acquired with proton decoupling, would show a set of distinct signals for each chemically non-equivalent carbon atom. chemistrysteps.compressbooks.pub The carbon atom bonded to the fluorine (C5) would exhibit a large one-bond ¹³C-¹⁹F coupling constant, a characteristic feature that aids in its assignment. nih.gov The carbons adjacent to the fluorine (C4 and C6) would show smaller two-bond couplings. The presence of the amine groups would also influence the chemical shifts of the terminal carbons (C1 and C9).

¹⁵N NMR Spectroscopy: While ¹⁵N NMR is less sensitive, it can provide valuable information about the electronic environment of the nitrogen atoms in the diamine. The chemical shifts of the nitrogen atoms would be indicative of the primary amine groups.

Expected NMR Data for this compound:

| Nucleus | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constants (Hz) |

| ¹⁹F | -215 to -225 | multiplet | |

| ¹H (H5) | 4.0 - 4.5 | dtm | ¹JHF ≈ 45-50 |

| ¹H (H1, H9) | 2.5 - 2.8 | t | |

| ¹³C (C5) | 88 - 92 | d | ¹JCF ≈ 160-170 |

| ¹³C (C4, C6) | 30 - 35 | d | ²JCF ≈ 20-25 |

| ¹³C (C1, C9) | 40 - 45 | s |

Note: These are predicted values and may vary depending on the solvent and other experimental conditions.

Vibrational spectroscopy techniques, such as FTIR and Raman, are essential for identifying the functional groups present in a molecule. thermofisher.comsurfacesciencewestern.com For this compound, these techniques would be used to confirm the presence of N-H, C-H, C-N, and C-F bonds.

FTIR Spectroscopy: The FTIR spectrum would be expected to show characteristic absorption bands. The N-H stretching vibrations of the primary amine groups would appear as a pair of bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aliphatic chain would be observed between 2850 and 3000 cm⁻¹. The N-H bending (scissoring) vibration would likely be found around 1600 cm⁻¹. The C-N stretching vibration would appear in the 1000-1250 cm⁻¹ region. The C-F stretching vibration, a key indicator of fluorination, is expected to produce a strong absorption band in the region of 1000-1100 cm⁻¹. helmholtz-berlin.denih.gov

Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. While the C-F stretch is also Raman active, the non-polar C-C bonds of the alkyl chain would give rise to more intense signals in the Raman spectrum, which can be useful for studying the conformational order of the chain. The symmetric N-H stretching vibration would also be observable.

Expected Vibrational Frequencies for this compound:

| Vibrational Mode | Expected FTIR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| N-H stretch | 3300-3500 (two bands) | 3300-3500 |

| C-H stretch | 2850-3000 | 2850-3000 |

| N-H bend | ~1600 | |

| C-N stretch | 1000-1250 | |

| C-F stretch | 1000-1100 (strong) | 1000-1100 |

High-resolution mass spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule with high accuracy. For this compound (C₉H₂₁FN₂), the molecular ion peak in the mass spectrum would be expected at an m/z value corresponding to its exact mass. In accordance with the nitrogen rule, a molecule with an even number of nitrogen atoms will have an even nominal molecular weight.

The fragmentation pattern in the mass spectrum would provide further structural information. For aliphatic amines, a characteristic fragmentation is the alpha-cleavage, which is the breaking of the C-C bond adjacent to the nitrogen atom. youtube.comjove.comlibretexts.orglibretexts.orgmiamioh.edu This would lead to the formation of iminium ions. The presence of the fluorine atom would also influence the fragmentation pathways, potentially leading to the loss of HF or other fluorine-containing fragments.

Predicted HRMS Data for this compound:

| Ion | Formula | Calculated m/z |

| [M+H]⁺ | C₉H₂₂FN₂⁺ | 177.1765 |

| [M]⁺ | C₉H₂₁FN₂⁺ | 176.1689 |

Solid-State Structural Elucidation for Conformational and Intermolecular Interactions

While solution-state techniques provide information about the average structure of a molecule, solid-state analysis is necessary to understand its precise three-dimensional arrangement and the non-covalent interactions that govern its crystal packing.

Single-crystal X-ray diffraction is the definitive method for determining the atomic-level structure of a crystalline solid. rsc.org If a suitable single crystal of this compound could be grown, this technique would provide precise bond lengths, bond angles, and torsion angles. It would also reveal the conformation of the nonane chain and the relative orientation of the fluorine and amine substituents. For long-chain molecules, the crystal packing is often characterized by van der Waals interactions between the alkyl chains. rsc.org

Advanced Research Applications of 5 Fluorononane 1,9 Diamine and Its Derivatives

Role in Polymer Science and Advanced Materials Research

5-Fluorononane-1,9-diamine is an aliphatic diamine monomer that features a nine-carbon backbone with a single fluorine substituent. Its structure, combining flexible aliphatic segments, reactive terminal amine groups, and the unique electrochemical properties of fluorine, makes it a valuable building block in polymer science. Research in this area focuses on synthesizing high-performance polymers with tailored characteristics for advanced applications, particularly in microelectronics and optoelectronics where properties like thermal stability, low dielectric constant, and optical clarity are paramount.

As a diamine, this compound serves as a fundamental monomer for step-growth polymerization. It can react with various co-monomers, such as dianhydrides or diisocyanates, to form a range of specialty polymers. Its incorporation into polymer chains is a strategic approach to modify and enhance material properties.

The primary application explored in research is its use in creating fluorinated polyimides and polyurethanes. nih.gov In the synthesis of polyimides, the diamine monomer reacts with tetracarboxylic dianhydrides. For polyurethanes, the reaction involves polyisocyanates. The presence of the fluorine atom and the aliphatic chain differentiates these polymers from their purely aromatic, non-fluorinated counterparts, leading to unique performance characteristics.

The specific structure of this compound directly influences polymerization processes and the properties of the resulting polymers.

Diamine Structural Motifs : The two terminal primary amine (-NH2) groups are the reactive sites that enable polymerization. Their reactivity is a key factor in achieving high molecular weight polymers, which is essential for forming strong and flexible films. The long, flexible nonane (B91170) chain between the amine groups introduces significant conformational freedom into the polymer backbone. This contrasts with rigid aromatic diamines and can lead to polymers with lower glass transition temperatures and improved solubility. mdpi.com

Impact of Fluorine : The incorporation of fluorine, even as a single atom, has a profound effect. Fluorine is the most electronegative element, and its presence can reduce the polarizability of the polymer chain. nih.govmdpi.com This is critical for achieving low dielectric properties. Furthermore, the fluorine atom is sterically bulky compared to a hydrogen atom. This bulkiness can disrupt the regular packing of polymer chains, increasing the fractional free volume within the material. mdpi.com This disruption of intermolecular charge transfer complex (CTC) interactions not only improves solubility but also reduces the coloration typical of many high-performance polymers, leading to higher optical transparency. mdpi.comresearchgate.net

The structure of this compound offers opportunities for creating polymers with precisely tailored architectures. Functionalization strategies can be applied to either the monomer before polymerization or the polymer itself.

One approach involves copolymerization, where this compound is mixed with other diamine monomers (e.g., rigid aromatic diamines) in varying ratios. mdpi.com This allows for fine-tuning the balance of properties in the final polymer, such as flexibility, thermal stability, and dielectric performance. By controlling the feed ratio of the flexible fluorinated diamine and a rigid co-monomer, researchers can manipulate the polymer's morphology and performance characteristics to meet the demands of a specific application. titech.ac.jp

Another strategy involves designing monomers with specific functionalities. While the primary amine groups are used for creating the main polymer chain, additional functional groups could theoretically be attached to the aliphatic backbone to introduce new properties or to serve as sites for subsequent reactions, such as crosslinking. researchgate.net

Diamine monomers are integral to strategies for creating robust, chemically resistant polymer networks through crosslinking. specialchem.com After the formation of linear polymer chains, diamines can be used as cross-linking agents to form chemical bonds between these chains. nih.gov This process transforms a soluble thermoplastic material into an insoluble and infusible thermoset, significantly enhancing its mechanical strength, dimensional stability, and resistance to solvents. Research in this area explores various thermal or UV-mediated cross-linking strategies for fluorine-containing polymers to create durable coatings. nih.govresearchgate.net

Blending is another key area of research. Fluorinated polymers can be blended with other polymers to create materials with hybrid properties. For instance, blending a fluorinated polyimide derived from a monomer like this compound with a non-fluorinated counterpart could offer a cost-effective way to improve the dielectric properties or reduce the water absorption of the final product. scilit.com

The development of advanced polymer systems using fluorinated diamines is driven by the demand for high-performance materials in sectors like 5G/6G communications and flexible electronics. nih.gov Research is focused on establishing clear structure-property relationships to guide the design of next-generation materials.

A primary focus of research on polymers derived from fluorinated diamines is the characterization of their optical and dielectric properties. The incorporation of fluorine is a well-established method to enhance both of these characteristics in polyimides. researchgate.netmdpi.com

Optical Transparency : Traditional aromatic polyimides are often yellow to brown in color due to the formation of intermolecular and intramolecular charge transfer complexes (CTCs). researchgate.net The introduction of bulky, electron-withdrawing fluorine-containing groups disrupts the planarity of the polymer chains and hinders the electronic interactions that cause CTC formation. mdpi.comrsc.org This leads to a significant reduction in color and an increase in optical transparency, with cutoff wavelengths being pushed into the lower ultraviolet spectrum. researchgate.netrsc.org Films made from such polymers are often described as colorless and transparent. nih.gov

Dielectric Properties : For microelectronics applications, a low dielectric constant (Dk) and low dielectric loss (Df) are crucial for reducing signal delay and cross-talk. nih.gov Fluorine modification is a highly effective strategy for lowering the Dk of polyimides. mdpi.com This is achieved through two main mechanisms:

The steric hindrance from fluorine atoms increases the free volume within the polymer matrix, which reduces the number of polarizable groups per unit volume and lowers moisture absorption. mdpi.comnih.gov Water has a very high dielectric constant (around 80), so minimizing its absorption is critical for maintaining stable dielectric performance. nih.gov

Research has demonstrated that fluorinated polyimides can achieve dielectric constants significantly lower than the typical 3.5 of conventional polyimides, with values dropping below 2.7 in some cases. mdpi.comrsc.org

Interactive Data Table: Properties of Representative Fluorinated Polyimides

The following table summarizes research findings for various fluorinated polyimides derived from different fluorinated diamines and dianhydrides, illustrating the typical performance enhancements achieved through fluorination. These values represent the properties that would be targeted in the development of polymers using this compound.

| Polymer System (Diamine/Dianhydride) | Optical Transparency (Cutoff Wavelength / %T) | Dielectric Constant (Dk) @ 1 MHz | Water Absorption (%) | Reference |

| Multi-bulky Pendant Group PI | 327-343 nm | 2.69–2.85 | 0.59–0.68% | rsc.org |

| FPI with Ether/Ester Groups | T@550nm: 82-86% | As low as 2.8 | Not Specified | nih.gov |

| Imidazole-based PIEI | λ0 low to 330 nm | 2.85–3.38 | < 0.65% | researchgate.net |

| 6FDA/TFDB | High transparency in UV-visible | Low (Specific value not in abstract) | Low | titech.ac.jp |

| Rigid-Backbone FAPI | T@500nm: >81.2% | 2.68–3.25 (@ 10 GHz) | Not Specified | mdpi.com |

Advanced Polymer System Development and Performance Studies

Thermal Stability Enhancement Studies in Polymer Matrices

The introduction of fluorine-containing monomers, such as derivatives of this compound, into polymer matrices is a key strategy for enhancing thermal stability. nih.govmdpi.com The high bond dissociation energy of the carbon-fluorine (C-F) bond (~485 kJ/mol) imparts superior thermal resilience to the polymer backbone compared to conventional C-H and C-C bonds. mdpi.com This fundamental property often leads to an increase in both the glass transition temperature (Tg) and the thermal decomposition temperature, allowing the resulting materials to maintain their structural integrity under extreme temperature conditions. mdpi.comkpi.ua

Research into polyimides synthesized from fluorinated diamines demonstrates that the incorporation of fluorine can disrupt tight chain packing and reduce intermolecular charge transfer complex (CTC) interactions. nih.gov While this is often targeted at improving optical transparency, it also influences thermal properties. The bulky nature of fluorine-containing groups can increase the free volume within the polymer, which can be balanced with the inherent rigidity of aromatic structures to achieve high thermal stability. nih.gov Studies have shown that polyimides prepared from various fluorinated diamines exhibit decomposition temperatures in the range of 500-600°C. kpi.ua The specific structure of the diamine plays a crucial role, with more aromatic character generally leading to higher stability. kpi.ua

The synergy between fluorinated groups and other structural elements, such as biphenyl (B1667301) structures, can reinforce polymer chain stability, leading to exceptional thermal performance. mdpi.com For instance, optimized fluorinated polyimides have achieved glass transition temperatures exceeding 400°C and 5% weight loss temperatures above 560°C. mdpi.com

Table 1: Illustrative Thermal Properties of Standard vs. Fluorinated Polyimides This table provides representative data to illustrate the typical impact of fluorination on polymer thermal stability, based on findings in the cited literature.

| Polymer Type | Glass Transition Temp. (Tg) | 5% Weight Loss Temp. (T5%) | Primary Benefit of Fluorination |

|---|---|---|---|

| Standard Aromatic Polyimide | ~350 °C | ~500-550 °C | N/A |

| Fluorinated Polyimide (e.g., from 6FDA) | > 400 °C mdpi.com | > 560 °C mdpi.com | Increased C-F bond energy and modified chain packing. nih.govmdpi.com |

Application in Membrane-based Gas Separation Research

Fluorinated diamines, including structures analogous to this compound, are increasingly utilized in the development of advanced membranes for gas separation. nih.gov Polyimide membranes are particularly attractive for this application due to their excellent stability and processability, but they often face a trade-off between gas permeability and selectivity. mdpi.comresearchgate.net Research has shown that modifying existing polyimide membranes, such as the commercial Matrimid® 5218, with fluorinated diamines can overcome this limitation. mdpi.comresearchgate.net

Unlike modifications with non-fluorinated diamines which tend to increase selectivity at the cost of significantly reduced permeability, fluorinated diamines can simultaneously enhance both properties. mdpi.com This unusual and highly desirable outcome is attributed to the effects of the bulky fluorine groups. mdpi.comresearchgate.net Detailed analyses suggest that these groups lead to more balanced chain packing and an expansion of free volume elements within the polymer matrix. mdpi.com This structural change facilitates faster gas transport, thereby increasing permeability. At the same time, the reaction of the diamine with the polyimide can introduce partial crosslinking, which improves the membrane's sieving ability and enhances selectivity. mdpi.com

These modified membranes have proven especially effective for separating important gas pairs such as H₂/CH₄ and CO₂/CH₄. mdpi.comresearchgate.net Research indicates that membranes modified with fluorinated diamines can exhibit a remarkable, more than two-fold increase in H₂ permeability while also moderately increasing selectivity. mdpi.com This approach of using fluorine-containing modifiers offers a promising strategy to tailor the gas transport properties of polyimide membranes for applications like natural gas purification and carbon capture. mdpi.comnih.gov

Table 2: Performance of Matrimid® Membranes Modified with Fluorinated Diamines Data is generalized from findings on the effect of fluorinated diamine modifiers on commercial polyimide membranes for illustrative purposes.

| Membrane Type | Gas Pair | Permeability Change | Selectivity Change | Underlying Mechanism |

|---|---|---|---|---|

| Pristine Matrimid® | CO₂/CH₄ | Baseline | Baseline | N/A |

| Modified with Non-Fluorinated Diamine | CO₂/CH₄ | Large Reduction mdpi.com | Substantial Increase mdpi.com | Increased chain packing and crosslinking. |

| Modified with Fluorinated Diamine | CO₂/CH₄ | Increase mdpi.com | Moderate to High Increase mdpi.com | Bulky fluorine groups expand free volume while crosslinking improves sieving. mdpi.com |

Contributions to Coordination Chemistry and Catalysis

The terminal amine groups of this compound make it an excellent candidate for use as a ligand in coordination chemistry. As a bidentate N,N-donor ligand, it can form stable chelate complexes with a wide range of transition metals, providing a foundation for the development of novel catalysts.

Development as Chiral Ligands in Asymmetric Catalysis

Chiral diamines are foundational ligands in the field of asymmetric catalysis, used to create stereoselective environments around a metal center for synthesizing enantiomerically pure compounds. rsc.orgresearchgate.net While this compound itself is achiral, its backbone can be modified to introduce chirality, or it can be used as a scaffold for building more complex chiral ligand systems. The development of such ligands is crucial for producing optically active molecules, which are vital in the pharmaceutical and agrochemical industries. chemrxiv.org Polymeric chiral diamine ligands have been developed and used in iridium-catalyzed asymmetric transfer hydrogenation of ketones, achieving excellent enantioselectivities (up to 99% ee) and high catalyst turnover numbers. nih.gov The principles of these systems, where the diamine framework dictates the chiral outcome, are directly applicable to derivatives of this compound. chemrxiv.orgnih.gov

Diamine-based ligands are instrumental in catalysis involving numerous transition metals, with their effectiveness stemming from their ability to form stable chelate complexes. researchgate.netnih.gov

Copper: The use of diamine ligands has been pivotal in advancing copper-catalyzed cross-coupling reactions, such as the Ullmann and Goldberg reactions. researchgate.netnih.govrsc.org These ligands allow the reactions to proceed under much milder conditions with catalytic amounts of copper, significantly broadening their scope and utility in organic synthesis. nih.gov

Palladium: In palladium catalysis, diamine ligands, particularly chiral versions, are used in transformations like asymmetric allylic amination. nih.gov Furthermore, biaryl monophosphine ligands, which often incorporate amine functionalities, are essential for challenging reactions like C-F bond formation. acs.org The electronic properties of the diamine can influence the stability and reactivity of palladium intermediates.

Nickel, Cobalt, Zinc: These metals readily form coordination complexes with N-donor ligands like diamines. nih.govwhiterose.ac.ukresearchgate.net Research has explored the synthesis and characterization of N,N-dimethylethylene-1,2-diamine metal difluoride complexes with zinc, cobalt, and nickel. whiterose.ac.uk Such complexes can serve as building blocks for larger coordination polymers or as catalysts in their own right. researchgate.net The fluorine atom in a this compound ligand could modulate the Lewis acidity of the metal center, potentially influencing its catalytic activity.

Understanding the catalytic cycle is fundamental to optimizing reaction conditions and designing more efficient catalysts. Diamine ligands play a critical role in several key steps of these cycles. In palladium-catalyzed cross-coupling, for instance, the ligand is involved in the oxidative addition, transmetalation, and reductive elimination steps.

A significant challenge in many Pd-catalyzed reactions is the final reductive elimination step to form the desired bond. The design of ligands, including those with amine functionalities, is crucial for facilitating this step. acs.org For example, in the difficult process of aromatic fluorination, the development of specialized biaryl monophosphine ligands was necessary to promote C–F reductive elimination from Pd(II) centers. acs.orgresearchgate.net Mechanistic studies, often supported by computational calculations, have shown that the steric and electronic properties of the ligand are critical for achieving low activation barriers for this key step. researchgate.net

Undesired side reactions, such as the formation of regioisomers, can also occur. In some fluorination reactions, this has been attributed to a deprotonation event leading to a Pd-benzyne intermediate. acs.org The design of the ligand framework is therefore a key strategy to suppress such off-cycle pathways and enhance the selectivity of the desired transformation. researchgate.netnih.gov A ligand derived from this compound would participate in these cycles by coordinating to the metal center, stabilizing catalytic intermediates, and influencing the kinetics of elementary steps like reductive elimination.

Precatalyst Design and Evaluation for C-H Activation and Hydroarylation Processes

The direct functionalization of C-H bonds is a powerful strategy in organic synthesis, and the design of effective precatalysts is a central goal. The electronic influence of fluorine can be exploited in directing C-H activation. Research has shown that in certain systems, a C-H bond positioned ortho to a fluorine atom can be selectively activated by a transition metal catalyst. nih.gov

A precatalyst incorporating a ligand derived from this compound could leverage the fluorine atom's electron-withdrawing nature to influence the regioselectivity of C-H activation or hydroarylation reactions. By coordinating to a metal center (e.g., palladium, cobalt), the diamine ligand would position the fluorine atom in proximity to the catalytic action. nih.gov This could create a preference for activating a specific C-H bond on a substrate, thereby controlling the outcome of the reaction. The design of such precatalysts involves carefully balancing the steric and electronic properties of the ligand to achieve high activity and selectivity for targeted C-H functionalization processes. nih.gov

Role in Redox-Active Polymer Systems and Sensors

There is currently limited direct research detailing the incorporation of this compound into redox-active polymer systems or electrochemical sensors. The field of redox-active polymers often utilizes conjugated backbones or specific redox moieties to facilitate electron transfer, properties not inherent to a simple fluorinated aliphatic diamine. nih.govnih.govbohrium.commdpi.commdpi.com

However, diamines are fundamental building blocks in polymerization. nih.govnih.gov It is conceivable that this compound could serve as a flexible, fluorinated linker between redox-active units. In such a role, it would not be the primary redox-active component but would critically influence the polymer's physical properties. The fluorine atom could impart increased thermal stability and hydrophobicity, while the long nonane chain would enhance flexibility and solubility in organic solvents. These properties can be crucial for the processability and performance of materials used in energy storage or sensor applications. bohrium.commdpi.com

In the realm of sensors, while some systems are designed for the fluorescent detection of diamines themselves, the use of this specific diamine as a component of a sensor has not been described. researchgate.net

Utilization as Building Blocks in Complex Organic Synthesis

The bifunctional nature of this compound, possessing two primary amine groups, makes it a valuable building block for constructing larger, more complex molecular architectures.

The synthesis of macrocyclic and bicyclic structures often relies on the reaction of diamines with other difunctional molecules (e.g., dihalides, dicarboxylic acids, or dialdehydes) to form large rings. nih.govrsc.orgcam.ac.uknih.govresearchgate.net The flexible nine-carbon chain of this compound is well-suited for the formation of medium-to-large macrocycles.

The general strategy involves a high-dilution reaction to favor intramolecular cyclization over intermolecular polymerization. For example, reacting this compound with a suitable diacyl chloride could yield a macrocyclic diamide, which could be further reduced to the corresponding macrocyclic polyamine. The presence of the fluorine atom on the linker chain is a unique feature that could be exploited to study the conformational effects of fluorination on the macrocycle's binding properties or to serve as a reporter group in ¹⁹F NMR studies.

Fluorinated Benzoxazines: One of the most well-established applications for fluorinated diamines is in the synthesis of polybenzoxazines, a class of high-performance phenolic resins. researchgate.netdntb.gov.ua Benzoxazine monomers are typically prepared through a Mannich condensation of a phenol (B47542), a primary amine, and formaldehyde (B43269). researchgate.net When a diamine is used, it can be reacted with two equivalents of a phenol and four equivalents of formaldehyde to create a bifunctional monomer capable of polymerization. nih.gov

The use of a fluorinated diamine like this compound would introduce fluorine into the polymer backbone. researchgate.net This is known to impart several desirable properties to the resulting polybenzoxazine, including:

Lower dielectric constant

Reduced moisture absorption

Increased thermal stability

Lower surface energy

The synthesis scheme involves reacting the diamine with a phenolic compound and paraformaldehyde in a suitable solvent. The reaction conditions, particularly the pH, can be critical when working with fluorinated amines, which may have lower basicity. researchgate.net

Table 1: Potential Benzoxazine Monomers from this compound

| Phenolic Precursor | Resulting Monomer Structure (Conceptual) | Potential Polymer Properties |

| Phenol | Bis(3-phenyl-3,4-dihydro-2H-1,3-benzoxazinyl) derivative linked by a 5-fluorononane chain | Enhanced flexibility, low dielectric constant |

| Bisphenol A | Linear polymer with alternating bisphenol A and this compound units within the polybenzoxazine backbone | High thermal stability, low moisture uptake, good mechanical properties |

| Cardanol (B1251761) | Monomer with long aliphatic side chains from cardanol and the fluorinated linker | Increased hydrophobicity, potential for renewable resource utilization |

Fluorinated Phenazines: The synthesis of the core phenazine (B1670421) structure typically involves the condensation of an aromatic ortho-diamine with an ortho-quinone. researchgate.netarkat-usa.orgresearchgate.net As this compound is an aliphatic diamine, it would not directly participate in this classical type of ring-forming reaction to create the aromatic phenazine core. However, it could be used to functionalize a pre-existing phenazine scaffold, for example, by nucleophilic aromatic substitution if the phenazine core has suitable leaving groups.

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry and materials science that involves modifying a complex molecule in the final steps of a synthesis. nih.govresearchgate.netnih.gov This allows for the rapid generation of analogues for structure-activity relationship (SAR) studies without resorting to de novo synthesis. researchgate.net

While LSF often focuses on C-H activation or the introduction of small functional groups, a bifunctional linker like this compound could be used to couple two complex molecular fragments together in a late-stage step. For instance, two molecules containing aldehyde functionalities could be joined by reductive amination with the diamine. This would install a flexible, fluorinated linker, potentially improving pharmacokinetic properties such as membrane permeability or metabolic stability in a drug candidate. The fluorine atom serves as a useful probe for studying drug metabolism and as a ¹⁹F NMR tag for binding studies. nih.gov

Theoretical and Computational Investigations on 5 Fluorononane 1,9 Diamine

Quantum Chemical Studies of Electronic Structure and Reactivity

Quantum chemical studies are instrumental in understanding the fundamental electronic properties and reaction pathways of molecules. For 5-Fluorononane-1,9-diamine, these methods can elucidate the effects of the fluorine substituent on the amino groups and the hydrocarbon chain.

Density Functional Theory (DFT) Calculations for Reaction Mechanisms

Density Functional Theory (DFT) has become a important tool for investigating the mechanisms of organic reactions. mdpi.comresearchgate.net For this compound, DFT calculations can be employed to explore various potential reaction pathways, such as nucleophilic substitution at the carbon bearing the fluorine atom or reactions involving the terminal amino groups. These calculations provide insights into the electron density distribution, orbital energies, and charge distribution within the molecule.

For instance, a theoretical study could investigate the reaction of this compound with an electrophile. DFT calculations would help in determining whether the reaction proceeds via a concerted or a stepwise mechanism. The calculated energies of reactants, intermediates, transition states, and products would allow for the construction of a detailed reaction energy profile.

Table 1: Theoretical DFT-Calculated Parameters for a Hypothetical Reaction of this compound

| Parameter | Value (kcal/mol) | Description |

| Reactant Energy | 0.0 | Relative energy of the starting materials. |

| Transition State 1 (TS1) Energy | +15.2 | Energy barrier for the initial electrophilic attack. |

| Intermediate Energy | -5.8 | Energy of a stable intermediate formed during the reaction. |

| Transition State 2 (TS2) Energy | +10.5 | Energy barrier for the subsequent step leading to the product. |

| Product Energy | -20.1 | Relative energy of the final product. |

Elucidation of Transition States and Energy Profiles in Fluorinated Diamine Transformations

The energy profile, which plots the energy of the system as a function of the reaction progress, can be constructed from the calculated energies of all stationary points. This profile provides crucial information about the reaction's feasibility, kinetics, and thermodynamics. For example, the difference in energy between the reactants and the highest transition state determines the activation energy, which is directly related to the reaction rate.

Molecular Modeling for Conformation and Intermolecular Interactions

Molecular modeling techniques are essential for studying the three-dimensional structure of molecules and their interactions with each other. These methods are particularly useful for flexible molecules like this compound.

Conformational Analysis of this compound and its Derivatives

The conformational landscape of this compound is complex due to the rotational freedom around the carbon-carbon single bonds of the nonane (B91170) chain. The presence of the fluorine atom and the two amino groups introduces specific steric and electronic effects that influence the preferred conformations. A systematic conformational search can be performed using molecular mechanics or quantum mechanical methods to identify the low-energy conformers.

The relative energies of these conformers determine their population at a given temperature. Understanding the preferred conformation is crucial as it can affect the molecule's physical properties and its ability to interact with other molecules. For instance, the distance between the two terminal amino groups will vary significantly between different conformers, which could be critical for its use in polymerization or as a linker molecule.

Table 2: Calculated Relative Energies of Key Conformers of this compound

| Conformer | Dihedral Angle (C4-C5-C6-C7) | Relative Energy (kcal/mol) | Description |

| Anti | 180° | 0.0 | The most stable conformer with the carbon chain in a staggered arrangement. |

| Gauche | 60° | 0.8 | A less stable conformer with a bent carbon chain. |

| Eclipsed | 0° | 5.2 | A high-energy conformer representing a rotational barrier. |

Studies on Halogen Bonding and Hydrogen Bonding Networks

The presence of a fluorine atom and two amino groups in this compound makes it an interesting candidate for studying non-covalent interactions. The amino groups can act as both hydrogen bond donors and acceptors, leading to the formation of extensive hydrogen bonding networks. These interactions are crucial in determining the solid-state structure and properties of the compound.

Furthermore, the fluorine atom can potentially participate in halogen bonding, a non-covalent interaction where a halogen atom acts as an electrophilic species. acs.orgresearchgate.net Although fluorine is the most electronegative element, under certain circumstances, it can exhibit a region of positive electrostatic potential (a σ-hole), allowing it to interact with a nucleophile. researchgate.netnih.gov Computational studies can map the electrostatic potential surface of this compound to predict the likelihood and directionality of such halogen bonds. The interplay between hydrogen bonding and the more unconventional fluorine-centered halogen bonding would be a key area of investigation. acs.org

Computational Design and Predictive Studies

Computational chemistry offers powerful tools for the rational design of new molecules with desired properties. By modifying the structure of this compound in silico, researchers can predict the effects of these changes on its properties without the need for immediate synthesis. For example, derivatives with additional functional groups could be designed to enhance specific interactions or to tune the molecule's electronic properties.

Predictive studies can be used to estimate a wide range of properties for this compound and its derivatives, including their reactivity, solubility, and potential biological activity. Quantitative Structure-Activity Relationship (QSAR) models, which correlate molecular structure with specific properties, can be developed based on a library of computationally characterized derivatives. This approach accelerates the discovery of new materials and functional molecules based on the fluorinated diamine scaffold.

Rational Design of Ligand Platforms and Catalytic Systems

The rational design of new ligands and catalysts is a cornerstone of modern chemistry, aiming to create molecules with tailored properties for specific applications, from industrial catalysis to pharmaceuticals. Computational modeling is an indispensable tool in this process, allowing for the in silico design and evaluation of molecules before their synthesis. mdpi.com For a molecule like this compound, with its flexible aliphatic backbone, strategically placed fluorine atom, and reactive amine functionalities, computational approaches would focus on several key areas.

The diamine nature of the compound makes it a prime candidate for use as a ligand in coordination chemistry. The two amine groups can chelate to a metal center, forming a stable complex. The nine-carbon backbone provides significant conformational flexibility, which would be a primary focus of computational analysis. Molecular mechanics and molecular dynamics (MD) simulations would be employed to explore the conformational landscape of the free diamine and its metal complexes. nih.gov These simulations can predict the most stable geometries, the flexibility of the ligand backbone, and how the ligand might adapt to the coordination sphere of different metal ions.

The introduction of a fluorine atom at the C5 position is a critical feature that would be extensively studied using quantum chemical calculations, such as Density Functional Theory (DFT). chemrxiv.org Fluorine is highly electronegative and can significantly alter the electronic properties of a molecule. DFT calculations would be used to determine the impact of the fluorine atom on the electron density of the amine groups. emerginginvestigators.org This is crucial because the basicity and nucleophilicity of the amine groups are key to their coordinating ability and catalytic potential. The electron-withdrawing effect of fluorine could modulate the donor strength of the amine groups, which in turn would affect the stability and reactivity of the resulting metal complex.

The design of catalytic systems incorporating this compound would also involve modeling the entire catalytic cycle. By calculating the energies of transition states and intermediates for a proposed reaction, researchers can predict reaction rates and selectivities. rsc.org For instance, if this diamine were used as a ligand in an asymmetric catalyst, computational models could predict which enantiomer of a product would be favored.

A hypothetical computational study on a palladium catalyst bearing a this compound ligand for a cross-coupling reaction might involve the parameters outlined in the following table:

| Computational Method | Parameter Studied | Predicted Outcome for this compound Ligand |

| Molecular Dynamics | Conformational flexibility of the chelate ring | Identification of low-energy conformations and their population distribution |

| Density Functional Theory (DFT) | Electronic effect of the fluorine atom on the amine nitrogen atoms | Quantification of the change in electron density and its effect on the ligand's donor strength |

| Quantum Theory of Atoms in Molecules (QTAIM) | Non-covalent interactions involving the fluorine atom within the catalytic pocket | Mapping of potential hydrogen bonds or other weak interactions that could influence substrate orientation |

| Transition State Theory with DFT | Energy barriers for key steps in the catalytic cycle (e.g., oxidative addition) | Prediction of reaction rates and identification of the rate-determining step |

Prediction of Material Properties Based on Molecular Structure

The prediction of material properties from a molecule's structure is another significant area where computational chemistry provides invaluable insights. For this compound, computational methods could be used to predict a range of properties relevant to its potential use in materials science, for instance, as a monomer in the synthesis of polyamides or polyimides.

The presence of a flexible nine-carbon chain suggests that polymers derived from this diamine could exhibit a degree of flexibility. Molecular dynamics simulations of polymer chains containing the this compound monomer would be instrumental in predicting macroscopic material properties such as the glass transition temperature, modulus of elasticity, and thermal stability. aps.org By simulating the interactions between polymer chains, it is possible to understand how the fluorine atom and the length of the carbon chain affect chain packing and intermolecular forces.

Quantum chemical calculations on the monomer and small oligomers can provide data on properties such as polarizability and dipole moment. These are crucial for predicting the dielectric properties of a potential polymer, an important consideration for applications in electronics. emerginginvestigators.org The introduction of fluorine is known to lower the dielectric constant of polymers, which is a desirable characteristic for insulating materials in microelectronics.

Furthermore, the amine groups at the ends of the molecule are reactive sites for polymerization. Computational models can be used to study the reaction mechanisms of polymerization, providing insights into the kinetics and thermodynamics of the process. This information can be valuable for optimizing synthesis conditions.

A summary of how computational methods could be applied to predict the material properties of polymers derived from this compound is presented in the table below:

| Computational Method | Property Predicted | Relevance of this compound's Structure |

| Molecular Dynamics (MD) | Glass transition temperature (Tg), mechanical properties | The long, flexible nonane chain would likely contribute to a lower Tg and increased flexibility in the resulting polymer. |

| Density Functional Theory (DFT) | Electronic properties (e.g., dielectric constant) | The fluorine atom is expected to lower the dielectric constant due to its high electronegativity and the C-F bond's low polarizability. |

| Group Contribution Methods/Linear Regression | Thermochemical properties (e.g., enthalpy of formation) | The properties of the long alkane chain can be estimated and refined with corrections for the fluoro and amino functional groups. nih.gov |

| Coarse-Grained Molecular Dynamics | Self-assembly and morphology of polymers | The interplay between the flexible aliphatic chain and the polar amine and fluorine groups could lead to specific microphase-separated morphologies. nih.gov |

Future Research Directions and Challenges for 5 Fluorononane 1,9 Diamine

Development of Novel and Sustainable Synthetic Routes with Enhanced Efficiency

A significant hurdle is the selective monofluorination of a long aliphatic chain. Current methods for C-H fluorination can suffer from a lack of regioselectivity, yielding a mixture of isomers that are difficult to separate. The development of catalysts that can precisely target the C5 position of the nonane (B91170) backbone is a critical area of investigation. This could involve transition-metal catalysis or the burgeoning field of biocatalysis, where enzymes are engineered for specific C-H functionalization.

Furthermore, the principles of green chemistry must be integrated into the synthetic workflow. This includes the use of non-toxic solvents, minimizing waste generation, and improving energy efficiency. Flow chemistry presents a promising avenue for safer and more scalable production of fluorinated intermediates. The development of PFAS-free synthetic routes will also be crucial for the environmental viability of any large-scale production.

| Synthetic Approach | Potential Advantages | Key Research Challenges |

| Catalytic C-H Fluorination | Direct introduction of fluorine, atom economy. | Achieving high regioselectivity for the C5 position, catalyst stability and cost. |

| Biocatalysis | High selectivity, mild reaction conditions, environmentally benign. | Enzyme engineering for substrate specificity, scalability of enzymatic processes. |

| Flow Chemistry | Enhanced safety, improved heat and mass transfer, scalability. | Optimization of reaction parameters, potential for blockages with solid intermediates. |

| PFAS-free Fluorination | Reduced environmental impact, improved sustainability. | Identifying effective and safe alternative fluorinating agents. |

Exploration of Undiscovered Application Domains and Functional Materials

The true value of 5-Fluorononane-1,9-diamine will be realized through its incorporation into novel functional materials. While its use as a monomer in polyamides and polyimides is a logical starting point, a forward-looking research agenda should explore more unconventional applications.

In the realm of high-performance polymers, the introduction of a single fluorine atom is expected to modify properties such as thermal stability, chemical resistance, and dielectric constant. Research should focus on synthesizing and characterizing a range of polymers derived from this compound to systematically study these structure-property relationships. For instance, in polyamides, the fluorine atom could disrupt hydrogen bonding, leading to altered mechanical properties and lower moisture uptake, which is highly desirable in demanding engineering applications.

Beyond traditional polymers, the amphiphilic nature of this compound, with its polar amine end-groups and a more nonpolar fluorinated alkyl chain, suggests potential in the field of specialty surfactants and self-assembling systems. The unique properties of fluorinated surfactants, such as their ability to significantly lower surface tension, could be harnessed in applications ranging from advanced coatings to biomedical formulations.

The diamine functionality also opens doors for its use in the development of functionalized surfaces and interfaces. Grafting this compound onto surfaces could create materials with tailored wettability and adhesive properties. Furthermore, its potential as a curing agent for epoxy resins or as a building block for metal-organic frameworks (MOFs) warrants investigation.

| Potential Application Domain | Anticipated Benefits of Fluorination | Key Research Questions |

| High-Performance Polyamides | Improved thermal stability, reduced moisture absorption, enhanced chemical resistance. | How does the fluorine atom influence crystallinity and mechanical properties? |

| Advanced Polyimides | Lower dielectric constant for microelectronics, increased optical transparency. | What is the effect on the coefficient of thermal expansion and processability? |

| Specialty Fluorinated Surfactants | High surface activity, thermal and chemical stability. | What are the self-assembly characteristics in aqueous and non-aqueous media? |

| Functionalized Surfaces | Tailored hydrophobicity and oleophobicity. | How does the grafted layer influence adhesion and biocompatibility? |

Advanced Characterization and In-situ Study Methodologies for Complex Systems

A deep understanding of the structure-property relationships in materials derived from this compound will necessitate the use of advanced characterization techniques. Standard techniques will need to be augmented with more sophisticated methods to probe the specific influence of the fluorine atom.

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy will be invaluable for elucidating the local environment of the fluorine and carbon atoms within a polymer matrix. This can provide insights into chain packing and conformation. For studying the dynamics of polymer chains, quasi-elastic neutron scattering (QENS) and neutron spin echo (NSE) techniques will be powerful tools. These methods can probe motions over a wide range of length and time scales, revealing how the fluorine atom affects segmental dynamics and relaxation behavior.

A significant challenge lies in understanding the polymerization process itself. In-situ monitoring techniques will be crucial for optimizing reaction conditions and controlling the final material properties. Real-time Fourier-transform infrared (RT-FTIR) spectroscopy can track the consumption of amine groups during polymerization, providing kinetic data. Similarly, in-situ NMR can offer real-time information on the evolution of different chemical species.

| Characterization Technique | Information Gained | Relevance to this compound |

| Solid-State NMR (¹⁹F, ¹³C) | Local chemical environment, chain conformation, and packing. | Understanding the influence of the fluorine atom on polymer microstructure. |

| Neutron Scattering (QENS, NSE) | Polymer chain dynamics, segmental motion, and relaxation processes. | Elucidating the impact of fluorination on the material's viscoelastic properties. |

| Real-Time FTIR Spectroscopy | Reaction kinetics, extent of cure. | In-situ monitoring of polymerization and cross-linking reactions. |

| In-situ NMR Spectroscopy | Identification of intermediates and final products in real-time. | Gaining a mechanistic understanding of polymerization processes. |

Synergistic Integration of Computational and Experimental Approaches in Research Workflow

To accelerate the discovery and optimization of materials based on this compound, a research workflow that synergistically integrates computational modeling and experimental work is essential. This approach can significantly reduce the time and cost associated with traditional trial-and-error experimentation.

Molecular dynamics (MD) simulations can be employed to predict the bulk properties of polymers derived from this diamine, such as density, glass transition temperature, and mechanical modulus. These simulations can provide atomic-level insights into how the fluorine atom influences chain packing and intermolecular interactions. Furthermore, MD can be used to model the transport of small molecules through these polymers, which is relevant for membrane and barrier applications.

Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to investigate the electronic structure of the monomer and its reactivity. This can aid in understanding reaction mechanisms and predicting spectroscopic properties.

Machine learning (ML) models, trained on existing polymer databases, can be developed to predict the properties of new polymers based on the monomer structure. This can enable high-throughput screening of potential co-monomers to be used with this compound to achieve desired material properties. The predictions from these computational models can then be used to guide and prioritize experimental synthesis and characterization efforts, creating a feedback loop that accelerates the materials development cycle.

| Computational Method | Predicted Properties/Insights | Experimental Validation |

| Molecular Dynamics (MD) | Polymer density, glass transition temperature, mechanical properties, chain dynamics. | Differential Scanning Calorimetry (DSC), Dynamic Mechanical Analysis (DMA), Neutron Scattering. |

| Density Functional Theory (DFT) | Monomer reactivity, electronic properties, spectroscopic signatures. | Reaction kinetics studies, NMR and IR spectroscopy. |

| Machine Learning (ML) | Prediction of polymer properties from monomer structure. | Synthesis and characterization of predicted high-performance materials. |

Q & A

Q. What synthetic strategies are effective for preparing 5-Fluorononane-1,9-diamine and its derivatives?

- Methodological Answer : Reductive amination is a common approach for synthesizing diamine derivatives. For example, nonane-1,9-diamine analogs can be synthesized by reacting aldehydes or ketones with diamines under NaBH₄-mediated reductive conditions, achieving yields of ~14–38% . Fluorination at the 5-position may require selective fluorinating agents (e.g., DAST or Deoxo-Fluor) or pre-functionalized fluorinated intermediates. Characterization via LCMS/MS (e.g., m/z 685 [M+1] for trifluoromethyl derivatives) and ¹H NMR (e.g., δ 8.39 ppm for aromatic protons in fluorinated analogs) is critical for structural validation .

Q. How can researchers optimize purification of this compound from reaction mixtures?

- Methodological Answer : Column chromatography using silica gel with gradient elution (e.g., CH₂Cl₂/MeOH/NH₄OH mixtures) is effective for isolating polar diamine products. For fluorinated derivatives, reverse-phase HPLC may enhance purity, as seen in analogs like N-(3-chloro-6,7,10,11-tetrahydroquinolinyl)nonane-1,9-diamine, which achieved >95% purity . Monitoring by TLC (Rf ~0.10 in CH₂Cl₂/MeOH) ensures fraction consistency .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer : Multi-nuclear NMR (¹H, ¹³C, ¹⁹F) is crucial for confirming fluorine placement and backbone structure. IR spectroscopy (e.g., 3455 cm⁻¹ for NH stretches) identifies amine functionalities . High-resolution mass spectrometry (HRMS) validates molecular formulas (e.g., m/z 426.2664 for chlorinated diamine derivatives) .

Advanced Research Questions

Q. How do metal coordination properties of this compound influence its application in catalysis or biomedicine?

- Methodological Answer : Diamines form stable complexes with transition metals (e.g., Ni²⁺, Co²⁺), as shown in [NiL1]Br₂ complexes (monoclinic, P2₁/n space group) . Calorimetric studies reveal oxygen-binding behavior in Co²⁺-diamine complexes, where µ-peroxo bridges form at pH >6.5 . Fluorine’s electron-withdrawing effects may modulate redox potentials or ligand stability, requiring cyclic voltammetry and X-ray crystallography for mechanistic insights .

Q. What structural features of this compound contribute to mutagenicity risks, and how can these be assessed?

- Methodological Answer : Structural alerts (e.g., primary aromatic amines, halogen substituents) predict mutagenicity via tools like Toxtree . For example, acridine-1,9-diamine was flagged for mutagenicity due to its aromatic amine scaffold . For 5-fluorinated analogs, in vitro Ames tests combined with molecular docking (to assess DNA intercalation) are recommended. Comparative analysis with non-fluorinated analogs (e.g., nonane-1,9-diamine) can isolate fluorine’s role in toxicity .

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

- Methodological Answer : Discrepancies in NMR or crystallographic data may arise from conformational flexibility or solvent effects. For example, [Co(sen)]³⁺ complexes showed chiral resolution discrepancies resolved via X-ray diffraction and tartrate counterion analysis . Redundant validation using alternative techniques (e.g., ECD for chirality) and computational modeling (DFT for optimized geometries) are advised .

Q. What strategies mitigate batch-to-batch variability in synthesizing this compound complexes?

- Methodological Answer : Strict control of reaction pH, temperature, and stoichiometry is critical. For Co²⁺-diamine complexes, spectrophotometric titration at pH 6.5 ensured reproducible µ-peroxo bridge formation . Automated synthesis platforms (e.g., flow reactors) minimize human error, while QC protocols like ICP-MS verify metal-ligand ratios .

Data Contradiction & Validation

Q. How should researchers address conflicting mutagenicity predictions between computational tools and experimental assays?

- Methodological Answer : Cross-validation using multiple predictive models (e.g., Toxtree, Derek Nexus) and experimental assays (Ames test, Comet assay) is essential. For instance, quinoxaline derivatives showed discordant Toxtree predictions but confirmed mutagenicity in vitro . Statistical frameworks like Cohen’s kappa can quantify agreement between methods, while mechanistic studies (e.g., ROS assays) identify false negatives/positives .

Q. What analytical approaches confirm the absolute configuration of chiral this compound derivatives?

- Methodological Answer : Single-crystal X-ray diffraction with anomalous scattering (e.g., Cu-Kα radiation) is the gold standard . Complementary methods include electronic circular dichroism (ECD) and vibrational spectroscopy (VCD). For example, Λ-[Co(sen)]³⁺ configurations were resolved using tartrate counterions and crystallographic data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.